Cas no 440-21-1 (9-Fluorophenanthrene)

9-Fluorophenanthrene structure
Productnaam:9-Fluorophenanthrene
9-Fluorophenanthrene Chemische en fysische eigenschappen
Naam en identificatie
-
- 9-Fluorophenanthrene
- 1-Fluor-phenanthren
- 9-Fluorophenanthren
- 9-fluoro-phenanthrene
- 9-Fluorphenanthren
- 9-F-phenanthrene
- Phenanthrene,9-fluoro
- J6NU9M3M2S
- BRN 1869689
- DTXSID40196012
- SCHEMBL6935198
- EN300-9248420
- NSC 89104
- NCIOpen2_001533
- NSC89104
- Phenanthrene, 9-fluoro-
- AKOS006279017
- 440-21-1
- UNII-J6NU9M3M2S
- J-519511
- NSC-89104
- DB-296930
-
- MDL: MFCD01708772
- Inchi: InChI=1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
- InChI-sleutel: ACVPCMDDAOQHQS-UHFFFAOYSA-N
- LACHT: FC1=CC2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 196.06900
- Monoisotopische massa: 196.068828449g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 225
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.212
- PSA: 0.00000
- LogboekP: 4.13210
9-Fluorophenanthrene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9248420-10g |
9-fluorophenanthrene |
440-21-1 | 95% | 10g |
$5221.0 | 2023-09-01 | |
Enamine | EN300-9248420-0.25g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 0.25g |
$601.0 | 2025-03-21 | |
Enamine | EN300-9248420-1.0g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-21 | |
Enamine | EN300-9248420-0.05g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 0.05g |
$282.0 | 2025-03-21 | |
Enamine | EN300-9248420-0.5g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 0.5g |
$947.0 | 2025-03-21 | |
Enamine | EN300-9248420-2.5g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-21 | |
Enamine | EN300-9248420-10.0g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-21 | |
1PlusChem | 1P00DG6J-1g |
9-fluorophenanthrene |
440-21-1 | 95% | 1g |
$1563.00 | 2024-05-02 | |
Enamine | EN300-9248420-5.0g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-21 | |
Enamine | EN300-9248420-0.1g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 0.1g |
$420.0 | 2025-03-21 |
9-Fluorophenanthrene Gerelateerde literatuur
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1. Crystal structure of the low-spin five-co-ordinate complex bromo[tris(2-diphenylphosphinoethyl)phosphine]cobalt(II) hexafluorophosphateMassimo Di Vaira J. Chem. Soc. Dalton Trans. 1975 2360
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2. Competitive reactivity of the aryl isothiocyanate dipolarophile at NC versus CS with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazolesRichard N. Butler,Denise C. Grogan,Peter D. McDonald,Luke A. Burke J. Chem. Soc. Perkin Trans. 1 1997 3587
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Valerii K. Brel,Namig S. Pirkuliev,Nikolai S. Zefirov Russ. Chem. Rev. 2001 70 231
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4. NotesP. M. G. Bavin,M. J. S. Dewar,R. A. W. Johnstone,T. S. Stevens,L. Crombie,S. H. Harper,B. J. Stokes,H. P. Crocker,R. H. Hall,A. Burawoy,P. Raymakers,C. Turner J. Chem. Soc. 1955 4486
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5. New, mild method for directed introduction of a fluorine atom into aromatic moleculesStojan Stavber,Iztok Ko?ir,Marko Zupan J. Chem. Soc. Chem. Commun. 1992 274
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